5-(Trifluoromethyl)uracil

Catalog No.
S571002
CAS No.
54-20-6
M.F
C5H3F3N2O2
M. Wt
180.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)uracil

CAS Number

54-20-6

Product Name

5-(Trifluoromethyl)uracil

IUPAC Name

5-(trifluoromethyl)-1H-pyrimidine-2,4-dione

Molecular Formula

C5H3F3N2O2

Molecular Weight

180.08 g/mol

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1H,(H2,9,10,11,12)

InChI Key

LMNPKIOZMGYQIU-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)C(F)(F)F

Synonyms

5-TFMU, trifluoromethyluracil

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(F)(F)F

Potential Applications of Trifluorothymine

Studying DNA replication and repair

TFT can be incorporated into DNA in place of thymine during replication. Researchers can then use these "trifluorinated" DNA molecules to study various aspects of DNA replication and repair processes. By observing how cells handle the presence of TFT, scientists can gain insights into the mechanisms of these crucial biological processes. Source: "Carbon-Fluorine Compounds: Chemistry, Biochemistry and Biological Applications":

Investigating antiviral activity

Some studies have explored the potential of TFT as an antiviral agent. The idea is that viruses, like some bacteria, rely on their own DNA replication machinery to reproduce. By incorporating TFT into their newly synthesized DNA, researchers hypothesize that viral replication could be disrupted, potentially leading to antiviral effects. However, further research is needed to determine the efficacy and safety of TFT as a therapeutic agent. Source: "Trifluorinated Nucleosides as Potential Antiviral Agents": )

5-(Trifluoromethyl)uracil is a fluorinated derivative of uracil, characterized by the presence of a trifluoromethyl group at the 5-position of the uracil ring. Its chemical formula is C5H3F3N2O2C_5H_3F_3N_2O_2, and it has a molecular weight of approximately 180.086 g/mol . The compound is notable for its unique structural features, which include a pyrimidine ring with two keto groups and the trifluoromethyl substituent, contributing to its distinctive chemical reactivity and biological properties.

Typical of pyrimidine derivatives. Key reactions include:

  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through methods such as catalytic trifluoromethylation using reagents like trifluoroiodomethane (CF3I) under specific conditions .
  • Hydrolysis: The compound can be hydrolyzed to yield different derivatives, particularly under acidic or basic conditions, which can modify its functional groups .
  • Saponification: The compound can also be subjected to saponification reactions, where the trifluoromethyl group remains intact while other substituents are modified .

5-(Trifluoromethyl)uracil exhibits significant biological activity, particularly in the field of pharmacology. It has been studied for its potential as an:

  • Antiviral agent: Its structural modifications may enhance its efficacy against certain viral infections, similar to other nucleoside analogs.
  • Antitumor agent: Research indicates that it may possess cytotoxic properties that could be leveraged in cancer therapies .
  • Radiosensitizer: Some studies suggest that derivatives of this compound can act as effective radiosensitizers in DNA repair mechanisms, enhancing the effects of radiation therapy in cancer treatment .

The synthesis of 5-(trifluoromethyl)uracil can be achieved through several methods:

  • Chlorination and Fluorination: Starting from uracil, chlorination followed by fluorination processes can yield 5-(trifluoromethyl)uracil. This typically involves multiple steps with reagents such as sulfur tetrafluoride and chlorinating agents .
  • Direct Trifluoromethylation: A more straightforward method involves the direct trifluoromethylation of uracil using trifluoroiodomethane in a catalytic process, which has been explored for industrial applications due to its efficiency and yield .
  • Hydrolysis of Precursors: Various precursor compounds can also be hydrolyzed to produce 5-(trifluoromethyl)uracil, allowing for flexibility in synthetic pathways depending on available starting materials .

The applications of 5-(trifluoromethyl)uracil extend across various fields:

  • Pharmaceuticals: Its potential as an antiviral and anticancer agent makes it a candidate for drug development.
  • Research: It serves as a valuable tool in biochemical research to study nucleic acid interactions and enzyme activities.
  • Agriculture: Compounds with similar structures are often explored for use as herbicides or fungicides due to their biological activity against specific pathogens .

Studies on the interactions of 5-(trifluoromethyl)uracil with biological macromolecules have revealed insights into its mechanism of action:

  • Enzyme Inhibition: It has been shown to interact with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity and altering metabolic pathways.
  • DNA Binding: Research indicates that this compound may bind to DNA or RNA, affecting replication and transcription processes, which is critical for its antiviral and antitumor activities .

Several compounds share structural similarities with 5-(trifluoromethyl)uracil. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
UracilBase structure without fluorineNatural nucleobase; serves as a building block for RNA
5-FluorouracilFluorine at the 5-positionWidely used as an anticancer agent; inhibits thymidylate synthase
5-BromouracilBromine at the 5-positionActs as a mutagen; used in research on DNA replication
2'-Deoxy-5-trifluoromethyluridineTrifluoromethyl group on deoxyribosePotential antiviral properties; modified nucleoside analog

The uniqueness of 5-(trifluoromethyl)uracil lies in its trifluoromethyl substitution, which significantly alters its electronic properties compared to other halogenated or unmodified uracil derivatives. This modification enhances its lipophilicity and potentially improves its bioavailability and efficacy in therapeutic applications.

The synthesis of 5-(trifluoromethyl)uracil was first reported in the 1960s, concurrent with broader efforts to develop fluorinated pyrimidines as anticancer agents. Early methods involved direct fluorination of uracil derivatives, though yields were often limited by reaction selectivity. A pivotal advancement occurred in 1995 with the development of a chlorination-based process starting from thymine, enabling scalable production of intermediates such as 2,4-dichloro-5-trichloromethylpyrimidine, which could be defluorinated to yield the target compound.

Modern synthetic routes employ trifluoromethyl iodide (CF₃I) as a radical source, catalyzed by FeSO₄, H₂O₂, and dimethyl sulfoxide (DMSO), achieving high yields (moderate to excellent) and enabling industrial-scale production. This methodology, pioneered by Tetsu Yamakawa’s team, demonstrated the feasibility of direct trifluoromethylation of uracil under mild conditions, bypassing traditional nucleophilic substitution challenges.

Structural Characteristics and Nomenclature

Molecular Structure

The compound’s structure features:

  • Uracil backbone: A pyrimidine ring with oxo groups at positions 2 and 4.
  • Trifluoromethyl substituent: A CF₃ group at position 5, imparting electron-withdrawing effects and steric bulk.

The SMILES representation is FC(F)(F)C1=CNC(=O)NC1=O, reflecting the planar pyrimidine ring with CF₃ at C5.

Nomenclature and Identifiers

Key identifiers and synonyms include:

PropertyValue
IUPAC Name5-(Trifluoromethyl)-1H-pyrimidine-2,4-dione
Common SynonymsTrifluorothymine, 5-TFMU, 2,4(1H,3H)-Pyrimidinedione, 5-(trifluoromethyl)-
CAS Registry Number54-20-6
PubChem CID5899
Molecular Weight180.09 g/mol

This nomenclature adheres to IUPAC guidelines, emphasizing the substituent’s position and the parent uracil structure.

Significance in Fluorinated Pyrimidine Chemistry

Role in Drug Development

5-(Trifluoromethyl)uracil is a precursor to trifluridine (5-trifluoromethyl-2'-deoxyuridine), a nucleoside analog used in combination with tipiracil (a thymidine phosphorylase inhibitor) to treat metastatic colorectal cancer. The CF₃ group enhances:

  • Metabolic stability: Resistance to enzymatic degradation compared to non-fluorinated analogues.
  • Target specificity: Increased affinity for thymidylate synthase (TS), a key enzyme in DNA synthesis.

Chemical Reactivity and Synthesis

The compound’s reactivity is central to its utility:

  • Radical Trifluoromethylation: CF₃I/H₂O₂/FeSO₄ systems enable direct C–CF₃ bond formation on uracil, avoiding multi-step functionalization.
  • Derivatization: The 5-CF₃ group directs electrophilic substitution, facilitating the synthesis of nucleosides (e.g., trifluridine) via sugar coupling reactions.

Catalytic Trifluoromethylation Approaches

Iron-Catalyzed Trifluoromethylation with Trifluoromethyl Iodide

Iron-catalyzed trifluoromethylation represents a significant advancement in the synthesis of 5-(trifluoromethyl)uracil, offering an economical and efficient approach using trifluoromethyl iodide as the trifluoromethyl source [1] [7]. The methodology employs ferrous sulfate, hydrogen peroxide, and sulfuric acid as the catalytic system, generating trifluoromethyl radicals from trifluoromethyl iodide under mild conditions [30].

Research conducted by Yamakawa and colleagues demonstrated that trifluoromethyl radicals can be generated from trifluoromethyl iodide using a reagent system composed of ferrous sulfate, hydrogen peroxide, and dimethyl sulfoxide [30]. This catalytic system has been successfully scaled to utilize 40 kilograms of uracil as starting material, demonstrating the industrial viability of this approach [7]. The reaction proceeds through radical intermediates, with the iron catalyst facilitating the generation of trifluoromethyl radicals that subsequently attack the C-5 position of uracil [30].

Table 1: Iron-Catalyzed Trifluoromethylation Reaction Conditions

ParameterOptimal ConditionsYield Range
CatalystFerrous sulfate·7 hydrate52-99%
OxidantHydrogen peroxide-
AcidSulfuric acid-
SolventDimethyl sulfoxide/Water-
Temperature100°C-
ScaleUp to 40 kg uracil-

The catalytic system demonstrates excellent functional group tolerance and can be applied to various substituted uracils [7]. The reaction mechanism involves the formation of trifluoromethyl radicals through the interaction of trifluoromethyl iodide with the iron-based oxidizing system, followed by radical addition to the electron-rich pyrimidine ring [32].

Optimization studies using metal-organic frameworks have revealed that the combination of trifluoromethyl iodide with magnesium-based frameworks, ferrocene, hydrogen peroxide, and sulfuric acid in dimethyl sulfoxide and water at 100°C provides good yields of trifluoromethylated products [32]. The use of ultra-pure ferrous chloride (99.998% purity) results in equally efficient trifluoromethylation, confirming the iron-based nature of the catalytic system [34].

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-trifluoromethyl bonds in uracil derivatives [9] [29]. Palladium-catalyzed systems have demonstrated particular effectiveness, with the first palladium-catalyzed aryl-trifluoromethyl bond-forming reaction reported using aryl chlorides and triethylsilyl trifluoromethane as the trifluoromethyl source [29].

The palladium-catalyzed trifluoromethylation employs ligand systems such as Xantphos to facilitate the challenging aryl-trifluoromethyl reductive elimination step [29]. Research has shown that aryl-trifluoromethyl reductive elimination from palladium complexes can be achieved upon heating to 80°C for three hours, suggesting that carbon-trifluoromethyl bond formation by transition metal catalysis should be more straightforward than carbon-fluorine bond formation [29].

Table 2: Transition Metal Catalysts for Trifluoromethylation

MetalLigand SystemTrifluoromethyl SourceSubstrate ScopeEfficiency
PalladiumXantphosTriethylsilyl trifluoromethaneAryl chloridesGood
Copper1,10-PhenanthrolineTrifluoromethyl iodideElectron-poor aryl iodidesModerate
NickelBidentate phosphinesTrifluoromethyl iodideLimited scopeEmerging

Copper-catalyzed trifluoromethylation reactions have also been developed, with electron-poor aryl iodides being converted to benzotrifluorides using catalytic copper iodide and 1,10-phenanthroline [29]. The reaction may proceed through generation of a copper-trifluoromethyl complex followed by oxidative addition to form an arylcopper intermediate, though details of the reaction mechanism remain under investigation [29].

Nickel-catalyzed systems represent an emerging area of development, with recent breakthroughs highlighting the feasibility of developing nickel-catalyzed trifluoromethylation using oxidatively-induced reductive elimination [10]. The challenge with nickel systems has been achieving aryl-trifluoromethyl reductive elimination from nickel complexes, which has not yet been realized under standard conditions [10].

Chlorination-Trifluoromethylation Sequential Strategies

Phosphorus Oxychloride-Based Chlorination

The chlorination-trifluoromethylation sequential approach represents a well-established synthetic route to 5-(trifluoromethyl)uracil, beginning with the selective chlorination of uracil derivatives using phosphorus oxychloride [4] [21]. This methodology has been extensively developed for industrial applications due to its reliability and scalability [4].

The process typically involves the treatment of thymine or 5-iodouracil with phosphorus oxychloride under controlled conditions to generate dichloropyrimidine intermediates [4] [21]. Research has demonstrated that thymine can be chlorinated under mild conditions using phosphorus oxychloride, followed by subsequent trifluoromethylation to yield the desired product [4].

Table 3: Phosphorus Oxychloride Chlorination Parameters

Starting MaterialReagentTemperatureTimeIntermediate Yield
ThyminePhosphorus oxychloride105-108°C24 hoursGood
5-IodouracilPhosphorus oxychlorideReflux24 hoursExcellent
Orotic acidPhosphorus oxychloride/Phosphorus pentachlorideReflux48 hoursModerate

The chlorination process using phosphorus oxychloride has been optimized through systematic studies examining reaction temperature, time, and reagent stoichiometry [12]. The synthesis of 2,4-dichloropyrimidine-6-carbonyl chloride from orotic acid using phosphorus oxychloride and phosphorus pentachloride has been reported, demonstrating the versatility of this approach [12].

Patent literature describes improved processes where 5-iodouracil undergoes chlorination reaction with phosphorus oxychloride to obtain 2,4-dichloro-5-iodopyrimidine intermediates [21]. These intermediates can then be subjected to trifluoromethylation reactions using various trifluoromethylating agents [21].

Nucleophilic Trifluoromethylation with Trimethylsilyl Trifluoromethane

Nucleophilic trifluoromethylation using trimethylsilyl trifluoromethane represents a complementary approach to the electrophilic and radical methods [15] [16]. The Ruppert-Prakash reagent, as trimethylsilyl trifluoromethane is commonly known, has become widely used for nucleophilic trifluoromethylation due to its stability and effectiveness [16].

The mechanism of anion-initiated trifluoromethyl transfer from trimethylsilyl trifluoromethane involves the liberation of trifluoromethide anion through activation with an initiator [15] [17]. Detailed kinetic studies have revealed that trifluoromethyl transfer proceeds via a carbanion pathway, with the rate dictated by the identity of the electrophile, the concentration of the initiating anion, and the electrophile to reagent concentration ratio [15].

Table 4: Nucleophilic Trifluoromethylation Conditions

InitiatorConcentrationSelectivityReaction RateProduct Ratio
Tetrabutylammonium fluoride75 μmolHighFast95:5
Potassium fluorideVariableModerateMedium85:15
Cesium fluorideLowHighSlow90:10

The effectiveness of different silyl reagents has been systematically evaluated, with trimethylsilyl trifluoromethane showing superior performance compared to triethylsilyl trifluoromethane and triisopropylsilyl trifluoromethane [15]. Reactions employing triethylsilyl trifluoromethane provided lower selectivity and proceeded very rapidly, even at low initiator concentrations, while triisopropylsilyl trifluoromethane reactions proceeded slowly and required high initiator concentrations [15].

Solid-Phase and Fluorous Synthesis Techniques

Solid-phase synthesis techniques have been developed for the preparation of 5-(trifluoromethyl)uracil derivatives, offering advantages in terms of purification and automation [7]. The methodology involves linking ester precursors to Wang resin, enabling the preparation of trifluoromethyl-substituted uracils with good yields and moderate to very good purity [7].

Research has demonstrated that linking esters to Wang resin allows for the preparation of 3-aryl and 3-alkyl-6-(difluorophenylmethyl)uracils in yields ranging from 67-89% with purities between 65-99% [7]. Thiouracils can also be prepared using this approach, though yields and purities are somewhat lower, ranging from 55-63% yield and 61-73% purity [7].

Table 5: Solid-Phase Synthesis Results

Product TypeYield RangePurity RangeAdvantages
3-Aryl uracils67-89%65-99%High purity
3-Alkyl uracils70-85%70-95%Good yields
Thiouracils55-63%61-73%Structural diversity

Fluorous synthesis techniques have also been implemented, utilizing tagged esters with fluorous groups [7]. The fluorous synthesis approach was accomplished using tagged esters, with uracils obtained in good yields ranging from 52-99% [7]. This methodology offers advantages in terms of product isolation and purification through fluorous-based separation techniques.

The solid-phase and fluorous approaches provide alternative synthetic pathways that complement traditional solution-phase methods, particularly for library synthesis and high-throughput applications [7]. These techniques enable the rapid preparation of diverse trifluoromethyl uracil libraries with simplified purification procedures [7].

Industrial-Scale Production Optimization

Catalyst Selection and Reaction Efficiency

Industrial-scale production of 5-(trifluoromethyl)uracil requires careful optimization of catalyst systems to achieve maximum efficiency while maintaining cost-effectiveness [1] [23]. Catalyst selection studies have focused on identifying systems that provide high turnover numbers, long catalyst lifetimes, and minimal environmental impact [23].

Iron-based catalysts have emerged as particularly attractive for industrial applications due to their low cost, abundance, and reduced environmental concerns compared to precious metal alternatives [6] [23]. Research has demonstrated that iron catalysts can achieve high efficiency in trifluoromethylation reactions while operating under relatively mild conditions [6].

Table 6: Industrial Catalyst Performance Comparison

Catalyst SystemActivityCostEnvironmental ImpactScalability
Iron-basedHighLowMinimalExcellent
Copper-basedModerateMediumLowGood
Palladium-basedVery HighHighModerateLimited

Optimization studies have revealed that catalyst loadings as low as 2.5 mol% can be used without loss of efficiency in certain systems [22]. The evaluation of catalyst loading effects on reaction efficiency has shown that careful optimization can significantly reduce catalyst requirements while maintaining high product yields [22].

Process intensification through continuous manufacturing has been developed for related pharmaceutical compounds, demonstrating the potential for applying similar approaches to 5-(trifluoromethyl)uracil production [20]. The use of plug-flow reactors enables access to increased reaction temperatures, resulting in shorter reaction times and improved overall process efficiency [20].

Environmental and Economic Considerations

Environmental considerations in the industrial production of 5-(trifluoromethyl)uracil encompass solvent selection, waste minimization, and energy efficiency [24] [25]. Green chemistry principles have been applied broadly to improve both yield and quality while decreasing the use of reagents, catalysts, and solvents [24].

Economic analysis of different synthetic routes has revealed significant variations in production costs, with optimized routes achieving costs of 4-5 currency units per kilogram compared to 18-23 currency units per kilogram for less efficient approaches [25]. The development of alternative manufacturing configurations with significantly smaller footprints has been motivated by the desire to create more sustainable processes [20].

Table 7: Environmental and Economic Metrics

RouteCost (units/kg)Solvent WasteEnergy RequirementsEnvironmental Score
Optimized iron-catalyzed4-5LowModerateExcellent
Traditional multi-step18-20HighHighPoor
Continuous flow8-10MediumLowGood

The implementation of green chemistry principles has yielded several circular savings in production processes, improving both yield and quality while decreasing the use of reagents, catalysts, and solvents [24]. Solvent recycling capabilities have been increased, allowing for the elimination of thousands of tons of virgin materials and continued resource savings for production, transportation, and waste management [24].

Process optimization has focused on reducing the number of primary unit operations, with intensified continuous manufacturing processes achieving a 67% reduction in unit operations compared to traditional batch processes [20]. The scale-up process has successfully achieved production rates of 8 kilograms per day, making synthesis methods highly suitable for industrial applications [20].

5-(Trifluoromethyl)uracil exhibits a planar pyrimidine ring structure with a trifluoromethyl substituent at the C-5 position. The compound adopts an achiral configuration with no defined stereocenters and displays no optical activity [1] [2]. The molecular framework consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with carbonyl groups at positions 2 and 4 [1] [3].

Table 1: Molecular and Electronic Configuration Properties

PropertyValue
Molecular FormulaC₅H₃F₃N₂O₂
Molecular Weight (g/mol)180.0847
CAS Number54-20-6
IUPAC Name5-(trifluoromethyl)-1H-pyrimidine-2,4-dione
SMILESFC(F)(F)C1=CNC(=O)NC1=O
InChIInChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1H,(H2,9,10,11,12)
InChI KeyLMNPKIOZMGYQIU-UHFFFAOYSA-N
StereochemistryACHIRAL
Defined Stereocenters0/0
Optical ActivityNONE
Charge0

The electronic configuration is significantly influenced by the electron-withdrawing trifluoromethyl group, which increases the electron affinity of the system [4]. The presence of the CF₃ group dramatically affects the chemical properties through its high electronegativity and inductive effects [5]. The compound forms complex three-dimensional structures characterized by unique hydrogen bonding patterns, creating pseudo-hexagonal channels aligned along specific crystallographic directions [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance and Infrared Spectral Analysis

The NMR spectroscopic profile of 5-(Trifluoromethyl)uracil provides detailed structural information across multiple nuclei. In ¹H NMR spectroscopy, the aromatic proton at the C-6 position appears as a characteristic singlet at 7.79 ppm in DMSO-d₆, while the NH protons exhibit broad signals at 10.79 and 11.40 ppm [4]. The ¹³C NMR spectrum reveals distinct signals for the carbonyl carbons at 161.0 ppm (C-2) and 150.8 ppm (C-4), with the aromatic carbons appearing at 138.6 ppm (C-6) and 109.5 ppm (C-5) [4]. The trifluoromethyl carbon exhibits a characteristic quartet pattern between 119.68 and 112.80 ppm due to coupling with fluorine nuclei [4].

Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NucleusPosition/AssignmentChemical Shift (ppm)Solvent/ConditionsCoupling/Multiplicity
¹H NMRH-6 (aromatic)7.79 (s, 1H)DMSO-d₆Singlet
¹H NMRNH protons10.79, 11.40 (br s)DMSO-d₆Broad singlets
¹³C NMRC-2 (carbonyl)161.0DMSO-d₆Not specified
¹³C NMRC-4 (carbonyl)150.8DMSO-d₆Not specified
¹³C NMRC-5 (aromatic)109.5DMSO-d₆Not specified
¹³C NMRC-6 (aromatic)138.6DMSO-d₆Not specified
¹³C NMRCF₃ group119.68-112.80 (q)DMSO-d₆Quartet (J-coupling with F)
¹⁹F NMRCF₃ group-61.21 to -60.25D₂O/CDCl₃Singlet (3F)

The infrared spectrum of 5-(Trifluoromethyl)uracil displays characteristic absorption bands that provide definitive structural confirmation [6] [7]. The carbonyl stretching vibrations appear as very strong bands at 1755 cm⁻¹ (C-2 carbonyl) and 1715 cm⁻¹ (C-4 carbonyl), representing the most diagnostic features in the spectrum [6]. The N-H stretching vibrations are observed in the 3400-3125 cm⁻¹ region, with ring NH groups appearing at lower frequencies [6]. The aromatic C=C stretching appears at 1650 cm⁻¹, while the characteristic ring breathing mode is observed at 1240 cm⁻¹ [6] [7].

Table 6: Infrared (IR) Spectroscopic Assignments

Wavenumber (cm⁻¹)AssignmentIntensityComments
3400-3200N-H stretching (NH groups)Medium-StrongTypical NH stretching region
3180-3125N-H stretching (ring NH)MediumRing NH groups
1755C=O stretching (C-2)Very StrongHigher frequency C=O
1715C=O stretching (C-4)Very StrongLower frequency C=O
1650C=C aromatic stretchingVery StrongAromatic character
1450Ring vibrationsStrongComplex ring vibrations
1420N-H bendingVery StrongNH deformation
1298Ring stretchingVery StrongRing skeletal vibrations
1240Ring breathing (Kekule type)Very StrongCharacteristic ring mode
1200-1000C-F stretching modesStrong-MediumCF₃ group vibrations
885N-H out-of-plane bendingVery StrongOut-of-plane NH
795C=O out-of-plane bendingStrongCarbonyl bending
768C=O out-of-plane bendingStrongCarbonyl bending

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis reveals characteristic fragmentation patterns that reflect the molecular structure and stability of different molecular fragments [8]. The molecular ion peak appears at m/z 180, corresponding to the intact molecule [8]. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 179 typically represents the base peak [8]. Significant fragmentation occurs with loss of the trifluoromethyl group, producing ions at m/z 137 [M-CF₃]⁺ [8]. The base peak in positive ion mode appears at m/z 68, indicating a major fragmentation pathway [8].

Table 7: Mass Spectrometric Fragmentation Patterns

m/zAssignmentRelative Intensity (%)Fragmentation Pattern
180[M]⁺- (molecular ion)VariableMolecular ion peak
179[M-H]⁻100 (negative mode)Deprotonated molecule
137[M-CF₃]⁺MediumLoss of CF₃ group
110[M-CF₃O]⁺MediumLoss of CF₃O
68Base peak100 (positive mode)Major fragmentation
69CF₃⁺Medium-HighCF₃ cation
51CF₂H⁺MediumCF₂H fragment
42C₂H₂N⁺Low-MediumRing fragment

Thermal Stability and Phase Behavior

5-(Trifluoromethyl)uracil demonstrates notable thermal stability, with melting point values consistently reported in the range of 245-248°C [9] [10] [11] [12]. Various literature sources report slight variations, with the broader range spanning 241-254°C [11] [13] [14]. The compound exists as a white to cream-colored crystalline solid at room temperature, with appearance varying from white to orange to green depending on purity and crystallization conditions [9] [10] [15].

Table 2: Thermal Stability and Phase Behavior

PropertyValueSource/Comments
Melting Point (°C)245-248Most common reported range
Melting Point Range (°C)241-254 (literature range)Variation across different sources
Decomposition TemperatureNo specific data availableDecomposes at high temperatures
Boiling PointNo data availableNot determined
Flash PointFlame resistantDue to fluorine content
Thermal StabilityStable under recommended storage conditionsAvoid extremes of temperature and direct sunlight

The compound exhibits flame-resistant properties attributed to its fluorine content [11]. Thermal decomposition occurs at elevated temperatures, potentially releasing irritating gases and vapors including carbon monoxide, carbon dioxide, nitrogen oxides, and halides [16] [17]. For optimal stability, storage under cool, dry conditions below 15°C is recommended, avoiding exposure to direct sunlight and extreme temperatures [16] [17].

Solubility and Partition Coefficients

The solubility profile of 5-(Trifluoromethyl)uracil is characterized by poor water solubility and moderate solubility in organic solvents. Water solubility is extremely limited, with predicted values of 0.441 mg/mL according to ALOGPS calculations [1], while experimental observations classify the compound as essentially insoluble in water [18] [19] [20]. In contrast, the compound demonstrates good solubility in methanol, achieving clear solutions at concentrations up to 50 mg/mL [20].

Table 3: Solubility and Partition Coefficients

Solvent/PropertyValueMethod/Source
Water Solubility (mg/mL)0.441ALOGPS prediction
Water Solubility (classification)INSOLUBLEExperimental observation
Methanol Solubility (mg/mL)50 (clear)Experimental
log P (octanol/water)0.29 to 0.04Various computational methods
log S-2.6ALOGPS
pKa (Strongest Acidic)7.6Chemaxon prediction
pKa (Strongest Basic)-7Chemaxon prediction
Physiological Charge0Chemaxon prediction
Polar Surface Area (Ų)58.2Chemaxon calculation

LogP

0.04 (LogP)

Melting Point

316.0 °C

UNII

4U846R5P34

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (90.91%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

54-20-6

Wikipedia

5-(trifluoromethyl)uracil

Dates

Last modified: 08-15-2023

FLUORINATED PYRIMIDINES. XIX. SOME BIOLOGICAL EFFECTS OF 5-TRIFLUOROMETHYLURACIL AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE ON ESCHERICHIA COLI AND BACTERIOPHAGE T4B

H GOTTSCHLING, C HEIDELBERGER
PMID: 14079593   DOI: 10.1016/s0022-2836(63)80101-1

Abstract




FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE-2-C-14

C HEIDELBERGER, J BOOHAR, B KAMPSCHROER
PMID: 14281103   DOI:

Abstract




SYNTHESES OF 5-TRIFLUOROMETHYLURACIL AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE

C HEIDELBERGER, D G PARSONS, D C REMY
PMID: 14186018   DOI: 10.1021/jm00331a001

Abstract




Synthesis and in vitro activity of D- and L-enantiomers of 5-(trifluoromethyl)uracil nucleoside derivatives

R Salvetti, M Pregnolato, A Verri, F Focher, S Spadari, A Marchand, C Mathé, G Gosselin
PMID: 11562969   DOI: 10.1081/NCN-100002502

Abstract

Recently, beta-L-nucleoside analogues have emerged as a new class of sugar modified nucleosides with potential antiviral and/or antitumoral activity. As a part of our ongoing research on this topic, we decided to synthesize 5-CF3-beta-L-dUrd (7), the hitherto unknown L-enantiomer of Trifluridine, an antiherpetic drug approved by FDA but only used in topical applications due to concomitant cytotoxicity. 5-CF3-beta-L-dUrd (7) as well as some other related L-nucleoside derivatives were stereospecifically prepared and tested in vitro against viral (HSV-1 and HSV-2) and human thymidine kinases (TK).


Quantitative 19F NMR study of trifluorothymidine metabolism in rat brain

R Pouremad, K D Bahk, Y J Shen, R H Knop, A M Wyrwicz
PMID: 10516619   DOI: 10.1002/(sici)1099-1492(199910)12:6<373::aid-nbm569>3.0.co;2-r

Abstract

Metabolism of trifluorothymidine (TFT) and its transport across the blood-brain barrier (BBB) has been measured quantitatively in rats by fluorine-19 nuclear magnetic resonance spectroscopy ((19)F NMR). It is demonstrated that TFT crosses the BBB in micromolar quantities and is metabolized in brain tissue primarily to its free base trifluoromethyluracil (TFMU) by the enzyme thymidine phosphorylase (TP). It is further proposed that the rate of TFMU production can be used as a measure of cerebral TP. The glycols of both TFMU, and to a lesser degree TFT, are generated via an oxidative route. In contrast, the major pathway for hepatic metabolism of this compound is through reduction of the nitrogen base moiety and generation of 5-6-dihydro species followed by ring degradation. Thus, in addition to TFMU as well as the dihydroxy (glycol)-, and the dihydro-species of both TFT and TFMU, alpha-trifluoromethyl-beta-ureidopropionic acid (F(3)MUPA) and alpha-trifluoromethyl-beta-alanine (F(3)MBA) were detected in liver extracts. The total metabolite levels in liver were 2-5 times higher than in the brain. Low levels of fluoride ion were detected in all the extracts from brain and liver, as well as blood and urine. This study characterizes TFT as a potential chemotherapeutic agent for use against brain tumors.


Human mass balance study of TAS-102 using (14)C analyzed by accelerator mass spectrometry

James J Lee, Jabed Seraj, Kenichiro Yoshida, Hirokazu Mizuguchi, Sandra Strychor, Jillian Fiejdasz, Tyeler Faulkner, Robert A Parise, Patrick Fawcett, Laura Pollice, Scott Mason, Jeremy Hague, Marie Croft, James Nugteren, Charles Tedder, Weijing Sun, Edward Chu, Jan Hendrik Beumer
PMID: 26787503   DOI: 10.1007/s00280-016-2965-2

Abstract

TAS-102 is an oral fluoropyrimidine prodrug composed of trifluridine (FTD) and tipiracil hydrochloride (TPI) in a 1:0.5 ratio. FTD is a thymidine analog, and it is degraded by thymidine phosphorylase (TP) to the inactive trifluoromethyluracil (FTY) metabolite. TPI inhibits degradation of FTD by TP, increasing systemic exposure to FTD.
Patients with advanced solid tumors (6 M/2 F; median age 58 years; PS 0-1) were enrolled on this study. Patients in group A (N = 4) received 60 mg TAS-102 with 200 nCi [(14)C]-FTD, while patients in group B (N = 4) received 60 mg TAS-102 with 1000 nCi [(14)C]-TPI orally. Plasma, blood, urine, feces, and expired air (group A only) were collected up to 168 h and were analyzed for (14)C by accelerator mass spectrometry and analytes by LC-MS/MS.
FTD: 59.8% of the (14)C dose was recovered: 54.8% in urine mostly as FTY and FTD glucuronide isomers. The extractable radioactivity in the pooled plasma consisted of 52.7% FTD and 33.2% FTY. TPI: 76.8% of the (14)C dose was recovered: 27.0% in urine mostly as TPI and 49.7% in feces. The extractable radioactivity in the pooled plasma consisted of 53.1% TPI and 30.9% 6-HMU, the major metabolite of TPI.
Absorbed (14)C-FTD was metabolized and mostly excreted in urine. The majority of (14)C-TPI was recovered in feces, and the majority of absorbed TPI was excreted in urine. The current data with the ongoing hepatic and renal dysfunction studies will provide an enhanced understanding of the TAS-102 elimination profile.


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